molecular formula C10H12ClNO2 B5019018 N-[2-(3-chlorophenoxy)ethyl]acetamide

N-[2-(3-chlorophenoxy)ethyl]acetamide

Cat. No.: B5019018
M. Wt: 213.66 g/mol
InChI Key: LFYSKQISSNKBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Phenoxyacetamide Structural Class in Contemporary Research

The phenoxyacetamide moiety is a recognized pharmacophore in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. nih.gov This structural class is valued for its synthetic tractability and its ability to present substituents in a well-defined spatial orientation, allowing for fine-tuning of interactions with biological targets. Molecules incorporating the acetamide (B32628) linkage are noted for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects. nih.gov

The general structure of a phenoxyacetamide derivative allows for modification at three key positions: the phenyl ring of the phenoxy group, the carbon atom of the acetamide group, and the nitrogen atom of the acetamide group. This versatility has made the phenoxyacetamide scaffold a fertile ground for the development of novel therapeutic candidates.

Rationale for Investigation of N-[2-(3-chlorophenoxy)ethyl]acetamide and Analogues

The specific chemical structure of this compound provides a clear rationale for its potential investigation in medicinal chemistry. The presence of a chlorine atom on the phenoxy ring is a common feature in many bioactive compounds. Halogen substituents, such as chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov For instance, studies on related phenoxy derivatives have indicated that halogen-containing compounds can exhibit enhanced anti-inflammatory functions. nih.gov

While specific biological activity data for this compound is not extensively available in public literature, the investigation of its analogs provides a strong impetus for its study. For example, related compounds with different substitution patterns on the phenoxy ring have been explored for various therapeutic applications. A closely related analog, N-[2-(3-aminophenoxy)ethyl]acetamide, has been investigated for its potential antimicrobial and anti-inflammatory properties. smolecule.com The rationale for studying this compound, therefore, lies in the systematic exploration of the chemical space around the phenoxyacetamide scaffold to delineate structure-activity relationships.

Overview of Current Academic Research Trajectories for Related Compounds

Current research into phenoxyacetamide derivatives is vibrant and multifaceted, exploring a range of therapeutic areas. A significant trajectory is the development of novel anti-inflammatory agents. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, a related structural class, are being investigated as selective inhibitors of the COX-2 enzyme, a key target in inflammation. mdpi.comscispace.com

Another prominent area of research is in the field of oncology. Phenoxyacetamide derivatives have been identified as potential inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. sigmaaldrich.com Virtual screening and molecular dynamics simulations have highlighted phenoxyacetamide-derived hits as having a high binding affinity for DOT1L. sigmaaldrich.com

Furthermore, the phenoxyacetamide scaffold is being explored for its potential in treating metabolic diseases. Recently, N-substituted acetamide derivatives have been discovered as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases such as gout. nih.gov One of the most potent antagonists identified in this study was N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrating the continued relevance of halogenated phenoxyacetamide derivatives in contemporary drug discovery. nih.gov

The synthesis of novel phenoxyacetamide derivatives also remains an active area of research, with studies focusing on creating libraries of compounds for biological screening. nih.gov These synthetic efforts often involve the condensation of a substituted phenol (B47542) with an appropriate N-substituted 2-chloroacetamide. neliti.comijpsr.info

Below is a data table summarizing key information on this compound and a selection of its structurally related analogs.

Compound NameMolecular FormulaKey Structural FeaturesNoted Research Area/Potential Application
This compound C10H12ClNO23-chloro substitution on the phenoxy ring, ethylacetamide side chainInferred potential for anti-inflammatory or other biological activities based on its structural class
2-Chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide C10H11Cl2NO2Additional chlorine on the acetamide groupCataloged chemical, potential synthetic intermediate
N-[2-(2-chlorophenoxy)ethyl]acetamide C10H12ClNO22-chloro substitution on the phenoxy ringCommercially available for research, potential for biological screening
N-[2-(3-aminophenoxy)ethyl]acetamide C10H14N2O23-amino substitution on the phenoxy ringInvestigated as a potential antimicrobial and anti-inflammatory agent smolecule.com
2-(2,4-dichlorophenoxy)-N-(aryl)acetamides Varies2,4-dichloro substitution on the phenoxy ringInvestigated as potential selective COX-2 inhibitors mdpi.comscispace.com
Phenoxyacetamide-derived DOT1L inhibitors VariesPhenoxyacetamide scaffoldInvestigated as potential treatments for leukemia sigmaaldrich.com
N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide C15H12BrN3O24-bromo substitution on the phenoxy ring, benzimidazole (B57391) groupPotent P2Y14 receptor antagonist for inflammatory diseases nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYSKQISSNKBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 3 Chlorophenoxy Ethyl Acetamide and Analogues

Established Synthetic Pathways for N-[2-(chlorophenoxy)ethyl]acetamide Core Structure

The synthesis of the N-[2-(chlorophenoxy)ethyl]acetamide core structure is typically achieved through well-established multi-step organic synthesis procedures and coupling reactions. nih.govresearchgate.net These methods provide reliable routes to the fundamental framework of the molecule, which can then be further modified.

Coupling Reactions in Phenoxyacetamide Synthesis

Coupling reactions are a cornerstone in the synthesis of phenoxyacetamides, facilitating the formation of key chemical bonds within the molecule. nih.gov A common strategy involves the reaction of a phenoxyacetic acid derivative with an appropriate amine, often in the presence of a coupling agent to facilitate the amide bond formation. google.comnih.gov For instance, the coupling of phenoxyacetic acid derivatives with amines like 3-chloro-6-hydrazinylpyridazine has been achieved using lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent. nih.gov Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628) was accomplished by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using TBTU and lutidine in dry dichloromethane (B109758) (DCM). nih.gov

Another significant coupling approach is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent coupling with alkylidenecyclopropanes. acs.org This method can lead to the formation of 3-ethylidenedihydrobenzofurans or dienes, depending on the reaction conditions, with the selectivity being largely controlled by the solvent. acs.org

Multi-step Organic Synthesis Procedures

Multi-step synthesis provides a versatile approach to constructing the N-[2-(chlorophenoxy)ethyl]acetamide core and its analogues. researchgate.net A general and widely applicable method involves a two-step process. The first step is the synthesis of an intermediate, typically an N-aryl 2-chloroacetamide, through the chloroacetylation of a corresponding aryl amine. researchgate.net This is often achieved by reacting the amine with chloroacetyl chloride. ijpsr.infoneliti.com

In the second step, the chlorine atom of the chloroacetamide intermediate is displaced by a substituted phenoxide. researchgate.net For example, a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives were synthesized by treating N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide and N-(2-bromocyclohexyl)-2-chloroacetamide with various substituted phenols. researchgate.net This nucleophilic substitution reaction is a key step in assembling the final phenoxyacetamide structure.

An alternative multi-step route involves the initial synthesis of a phenoxy ester by reacting a phenol (B47542) with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate. nih.gov This ester is then hydrolyzed to the corresponding phenoxyacetic acid, which is subsequently coupled with an amine to yield the desired phenoxyacetamide. nih.gov

Development of Novel Synthetic Routes and Optimization Strategies

Researchers are continuously exploring novel synthetic routes and optimizing existing methods to improve efficiency, yield, and substrate scope. One such novel approach involves a Leuckart synthetic pathway for the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. researchgate.net Additionally, Rh(III)-catalyzed chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes represents a newer strategy for creating complex derivatives. acs.org

Optimization of reaction conditions is also a key focus. For instance, in the synthesis of 2-(pyridin-3-yloxy)acetamides, the alkylation of 2-arylpyridin-3-ols with N-substituted chloroacetamides has been shown to be an expeditious method. researchgate.net The choice of solvent, base, and temperature can significantly impact the outcome of these synthetic transformations.

Preparation of Structural Analogues and Derivatives of N-[2-(3-chlorophenoxy)ethyl]acetamide

The versatility of the phenoxyacetamide scaffold allows for extensive derivatization to explore structure-activity relationships. researchgate.netmdpi.com Modifications can be made to the phenoxy moiety, the ethylacetamide linker, and the terminal amide group. mdpi.comnih.gov

Modification of Phenoxy Moiety Substituents

The aromatic ring of the phenoxy group is a common site for modification. A wide range of substituents, including halogens, alkyl groups, and nitro groups, have been introduced to the phenoxy ring to investigate their effects on the properties of the resulting compounds. nih.gov For example, the synthesis of various 2-(substituted phenoxy)-N-phenylacetamide derivatives has been reported, where different phenols are used as starting materials. rjptonline.org The electronic and steric properties of these substituents can significantly influence the biological activity of the final molecule. nih.gov

Table 1: Examples of Modified Phenoxy Moieties in Phenoxyacetamide Derivatives

Starting Phenol Resulting Phenoxy Moiety Reference
2,4-difluorophenol 2,4-difluorophenoxy nih.gov
4-chlorophenol 4-chlorophenoxy researchgate.net
p-cresol (4-methylphenol) 4-methylphenoxy (p-tolyloxy) rjptonline.org

Variations in the Ethylacetamide Linker and Terminal Amide Substitutions

The ethylacetamide linker and the terminal amide group are also amenable to modification. The length and composition of the linker can be altered, and a variety of substituents can be introduced at the amide nitrogen. mdpi.comnih.gov For example, a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides have been synthesized, showcasing modifications at the terminal amide. nih.gov Similarly, the synthesis of N-(1-phenylethyl)acetamide derivatives demonstrates variation in the substituent attached to the amide nitrogen. nih.gov These modifications can impact the molecule's conformation and its interactions with biological targets.

Table 2: Examples of Variations in the Ethylacetamide Linker and Terminal Amide

Amine Used in Synthesis Resulting Amide Structure Reference
1-phenylethylamine -NH-CH(CH₃)C₆H₅ nih.gov
3-chloro-6-hydrazinylpyridazine -NH-NH-pyridazine-Cl nih.gov
2-amino-4-(4-bromophenyl)thiazole -NH-thiazole-C₆H₄Br nih.gov

Preclinical Biological Activity Profiling of N 2 3 Chlorophenoxy Ethyl Acetamide and Analogues

In Vitro Pharmacological Characterization in Cellular and Biochemical Assays

The in vitro pharmacological profile of N-[2-(3-chlorophenoxy)ethyl]acetamide and its analogues has been investigated through a variety of cellular and biochemical assays to determine their interactions with key biological targets and their effects on cellular processes.

Studies on analogues of this compound have revealed significant interactions with specific receptor and ion channel targets.

A notable analogue, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), has been identified as a potent and selective antagonist of the P2X4 receptor. nih.govbiorxiv.org This compound demonstrated high potency at both human and rodent P2X4 receptors in vitro, with minimal inhibitory effects on other P2X receptor subtypes. nih.gov The P2X4 receptor, an ATP-gated cation channel, is a significant target in neuroinflammation and pain pathways. nih.govfrontiersin.org Cryo-electron microscopy studies have helped to reveal the allosteric binding pocket for antagonists like BAY-1797. biorxiv.orgfrontiersin.org

Another analogue, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to possess a high affinity for the σ1 receptor, with a Ki value of 42 nM. nih.gov This compound exhibited a 36-fold greater selectivity for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies suggest its binding involves interactions with key amino acid residues such as Asp126, Tyr120, His154, and Trp164 within the σ1 receptor's ligand-binding pocket. nih.gov

While specific data on the direct interaction of this compound with GABA-A/Benzodiazepine (B76468) receptors is not extensively detailed in the available literature, related heterocyclic structures have been explored for their modulatory effects. For instance, novel 2-phenoxy phenyl-1,3,4-oxadiazole derivatives have been investigated as potential agonists for benzodiazepine receptors, implying that the broader chemical class has the potential for such interactions. nih.gov GABA-A receptors are well-established targets for sedative, hypnotic, and anxiolytic agents. nih.govwikipedia.org

Table 1: Receptor Binding Affinity of this compound Analogues

Compound Name Receptor Target Activity Affinity (Ki) Citation
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) P2X4 Antagonist - nih.govbiorxiv.org
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide σ1 Ligand 42 nM nih.gov
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide σ2 Ligand >1500 nM nih.gov

Analogues of this compound have been evaluated for their potential to inhibit key enzymes involved in inflammation and other disease processes.

Specifically, derivatives of 2-(2,4-dichlorophenoxy)acetic acid, which share the phenoxy acetamide (B32628) core structure, have been identified as promising anti-inflammatory agents due to their potential to selectively inhibit cyclooxygenase-2 (COX-2). mdpi.com In silico molecular docking studies of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides predicted effective binding to the COX-2 active site. mdpi.com One of the most effective compounds in this series was shown to form four intermolecular hydrogen bonds with amino acids in the active site, including Arg120 and Tyr355, with a calculated binding energy (ΔG) of -10.4 kcal/mol. mdpi.com The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other acetamide-containing scaffolds have also been explored as enzyme inhibitors. For example, conjugates of NSAIDs like ibuprofen (B1674241) with sulfonamides have been synthesized and shown to inhibit the urease enzyme through competitive or mixed modes of inhibition. semanticscholar.org

There is limited specific information in the reviewed literature regarding the direct inhibitory activity of this compound or its immediate analogues on enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1), matrix metalloproteinases (MMPs), or Factor Xa.

Table 2: Enzyme Inhibition Profile of this compound Analogues

Compound Series Target Enzyme Method Finding Citation
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides COX-2 Molecular Docking Potential selective inhibition mdpi.com

Various acetamide derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in a range of human cancer cell lines.

One study synthesized a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one moieties. nih.gov Among these, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was particularly potent against the human nasopharyngeal carcinoma cell line (NPC-TW01), with an IC50 value of 0.6 μM. nih.gov This compound showed no significant cytotoxicity against normal peripheral blood mononuclear cells (PBMCs). nih.gov

Synthetic phenylacetamide derivatives have also been evaluated for their anticancer potential. tbzmed.ac.ir The derivative 3d, for instance, exhibited strong cytotoxic effects against MDA-MB-468 and PC-12 cells with an IC50 value of 0.6 μM. tbzmed.ac.ir Compounds 3c and 3d were also effective against the MCF-7 breast cancer cell line. tbzmed.ac.ir The mechanism of action was linked to the induction of apoptosis. tbzmed.ac.ir

In the context of melanoma, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA), a compound isolated from Selaginella pulvinata, was found to inhibit the proliferation of melanoma cells by inducing both apoptosis and autophagy. nih.govinformahealthcare.com

Furthermore, the acylated ester of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, another acetamide-containing structure, showed interesting antiproliferative activity against MCF-7 and HepG-2 cancer cell lines and was found to induce apoptosis in MCF-7 cells. nih.gov Similarly, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide displayed cytotoxic effects against HeLa cervical cancer cells. researchgate.net

Table 3: Antiproliferative Activity of Acetamide Analogues in Cancer Cell Lines

Compound/Analogue Cell Line Activity IC50 Value Citation
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal) Antiproliferative 0.6 μM nih.gov
Phenylacetamide derivative (3d) MDA-MB-468 (Breast) Cytotoxic 0.6 ± 0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3d) PC-12 (Pheochromocytoma) Cytotoxic 0.6 ± 0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3c) MCF-7 (Breast) Cytotoxic 0.7 ± 0.08 μM tbzmed.ac.ir
Phenylacetamide derivative (3d) MCF-7 (Breast) Cytotoxic 0.7 ± 0.4 μM tbzmed.ac.ir
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) SK-mel-110, B16 (Melanoma) Antiproliferative - nih.gov
Acylated ester of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4) MCF-7 (Breast) Apoptosis Induction - nih.gov
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide HeLa (Cervical) Cytotoxic ~3.16 µM researchgate.net

The antiproliferative effects of this compound analogues are often underpinned by their ability to modulate key cellular signaling pathways and gene expression.

For example, the potent antiproliferative compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov

Studies on phenylacetamide derivatives revealed that their pro-apoptotic activity is mediated through the upregulation of key genes involved in apoptosis, such as Bcl-2, Bax, and FasL, as well as an increase in caspase 3 activity. tbzmed.ac.ir

The anti-melanoma activity of (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) has been associated with its impact on the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation. nih.gov

In a different context, the analogue N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz) was shown to inhibit osteoclastogenesis by altering the mRNA expression of several osteoclast-specific marker genes. nih.gov This modulation prevents the formation of mature osteoclasts and their bone-resorbing activity. nih.gov

The potential for phenoxy acetamide derivatives to act on the central nervous system has been investigated, particularly concerning their sedative-hypnotic and anticonvulsant properties. These effects are often mediated through the modulation of GABA-A receptors. nih.govmdpi.com

A study of novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole derivatives, which are structurally related to the subject compound, evaluated their sedative-hypnotic effects. nih.gov In vivo models showed that derivatives with specific substitutions on the oxadiazole ring could significantly increase sleep duration, suggesting a hypnotic effect. nih.gov The study also reported on the use of flumazenil, a benzodiazepine receptor antagonist, to confirm that the mode of action of these compounds involves the benzodiazepine binding site on the GABA-A receptor. nih.gov While these studies were conducted in vivo, they provide a strong rationale for investigating these compounds in cellular models of GABA-A receptor function to dissect their precise molecular mechanism.

The development of new sedative-hypnotic drugs is an active area of research, aiming to find compounds with fewer side effects than currently available therapies. nih.gov

Several analogues of this compound have demonstrated promising anti-inflammatory properties in various models.

The P2X4 receptor antagonist N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) showed significant anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain, consistent with its in vitro receptor antagonism. nih.gov

Similarly, the σ1 receptor ligand 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was shown to reduce formalin-induced nociception in an in vivo model, suggesting its potential utility in treating inflammatory pain. nih.gov

The anti-inflammatory potential of this chemical class is also supported by the finding that derivatives of 2-(2,4-dichlorophenoxy)acetic acid are potential selective inhibitors of the COX-2 enzyme. mdpi.com Inhibition of COX-2 is a well-established mechanism for reducing inflammation, as it blocks the production of pro-inflammatory prostaglandins. nih.gov In cellular models using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, chamomile extract, which contains compounds that inhibit COX-2, was shown to suppress the release of prostaglandin (B15479496) E2 (PGE2) and reduce COX-2 protein expression. nih.gov

Assessment of Anti-Osteoclastogenic Activity in Bone Cell Cultures

No publicly available scientific literature was identified that specifically investigates the anti-osteoclastogenic activity of This compound in bone cell cultures. However, studies on structurally related acetamide analogues demonstrate the potential for this class of compounds to inhibit osteoclast differentiation and function.

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. nih.govmurigenics.com The formation of mature, multinucleated osteoclasts from their precursor cells is a critical process that can be targeted by therapeutic agents. nih.govmurigenics.com

Research on analogues such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) and N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) has shown significant inhibitory effects on osteoclastogenesis. nih.govmurigenics.comuni.lunih.govnih.gov In in vitro studies using bone marrow macrophages (BMMs), these compounds were found to decrease the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells in a dose-dependent manner. nih.govnih.gov TRAP is a key marker enzyme for osteoclasts.

Furthermore, these analogues have been shown to disrupt the formation of the F-actin ring, a cytoskeletal structure essential for the bone-resorbing activity of mature osteoclasts. nih.govmurigenics.com The inhibitory mechanism appears to involve the downregulation of key signaling pathways and transcription factors crucial for osteoclast development, such as TRAF6, c-fos, and NFATc1. nih.govnih.gov This leads to a reduction in the expression of osteoclast-specific genes like CtsK (Cathepsin K), MMP9 (Matrix metallopeptidase 9), and Acp5 (acid phosphatase 5, tartrate resistant), which are all vital for bone matrix degradation. nih.govnih.gov

The table below summarizes the observed effects of an analogue on osteoclast-related markers.

Table 1: Effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Marker Genes

Gene Marker Effect
TRAF6 Suppressed
c-fos Suppressed
DC-STAMP Suppressed
NFATc1 Suppressed
MMP9 Suppressed
CtsK Suppressed
Acp5 (TRAP) Suppressed

Data derived from studies on an analogue of this compound. nih.govnih.gov

These findings on related compounds suggest that the acetamide scaffold could be a promising starting point for developing new anti-resorptive agents. nih.govmurigenics.com

Studies on Anti-Parasitic Activity in Protozoan Cell Lines

There is no specific information in the available scientific literature regarding the anti-parasitic activity of This compound against protozoan cell lines.

However, research into other acetamide-containing compounds has revealed potential for anti-protozoal activity. Protozoan parasites are responsible for a variety of significant human diseases, including Chagas disease, leishmaniasis, and human African trypanosomiasis (HAT). nih.govnih.govsigmaaldrich.com The development of new drugs is crucial due to challenges with existing therapies, such as adverse effects and emerging resistance. nih.gov

Cross-screening of compound libraries has also identified acetamide-related scaffolds as potential starting points for the development of inhibitors against various protozoan parasites, including T. cruzi, Leishmania major, and Plasmodium falciparum. nih.govsigmaaldrich.com For instance, certain quinoline (B57606) and cinnoline (B1195905) analogues with an acetamide-like linkage have shown inhibitory activity. sigmaaldrich.com

The table below shows the activity of a series of nitrotriazole-based acetamides and propanamides against different protozoan parasites, illustrating the structure-activity relationships within this class.

Table 2: In Vitro Antitrypanosomal Activity of Representative Nitrotriazole Analogue Compounds

Compound Type Target Parasite IC₅₀ (nM)
Acetamide Analogue T. cruzi Low nM range
Propanamide Analogue T. cruzi Low nM range
Propanamide Analogue T. b. rhodesiense Low nM range

IC₅₀ represents the half-maximal inhibitory concentration. Data derived from studies on nitrotriazole-based analogues. nih.gov

While these findings highlight the potential of the acetamide functional group in anti-parasitic drug discovery, experimental data for This compound is currently lacking.

Analysis of Effects on Mitochondrial Respiration

No studies were found that directly analyze the effects of This compound on mitochondrial respiration.

Mitochondrial respiration is a fundamental cellular process for energy production in the form of ATP. nih.govnih.gov Inhibition of the mitochondrial respiratory chain, particularly complex I, can lead to cellular dysfunction and is a mechanism of action for some therapeutic agents and toxins. nih.govnih.gov

Research on other classes of compounds has shown that they can modulate mitochondrial function. For example, some general anesthetics are known to inhibit complex I of the electron transport chain in a dose-dependent manner. nih.gov Similarly, certain carbamates can induce mitochondrial dysfunction by inhibiting complex I-linked respiration, leading to a compensatory shift towards anaerobic metabolism. nih.gov

In the context of cerebral ischemia, compounds that can improve mitochondrial respiratory function are considered to have therapeutic potential. nih.gov For example, components of Gardeniae Fructus have been studied for their ability to enhance mitochondrial respiration and increase the activities of Na+-K+-ATPase and Ca2+-Mg2+-ATPase, thereby protecting against ischemic injury. nih.gov

Although no direct evidence exists for This compound , the potential for a novel chemical entity to interact with mitochondrial respiratory components remains a key area of investigation in preclinical profiling.

In Vivo Efficacy Assessment in Preclinical Animal Models

Anti-Inflammatory and Anti-Nociceptive Evaluations in Rodent Models

There is no specific data available from in vivo studies in rodent models to assess the anti-inflammatory and anti-nociceptive properties of This compound .

However, preclinical animal models are standardly used to evaluate these activities. For instance, the carrageenan-induced paw edema model in rats is a common method to assess anti-inflammatory effects. nih.gov In this model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity. nih.gov Anti-nociceptive (pain-relieving) activity is often evaluated using models like the acetic acid-induced writhing test and the hot plate test in mice. nih.gov

Studies on other acetamide derivatives have demonstrated such in vivo efficacy. For example, N-(2-hydroxy phenyl) acetamide has been shown to possess anti-arthritic and anti-inflammatory activity in an adjuvant-induced arthritis model in rats. nih.gov In this study, the compound significantly retarded the increase in paw edema volume. nih.gov Another compound, N-(3-Florophenyl)ethylcaffeamide , reduced paw edema in the carrageenan-induced mouse model. crownbio.com The proposed mechanisms for these analogues include the reduction of pro-inflammatory mediators like COX-2, TNF-α, and nitric oxide. crownbio.com

The table below summarizes typical findings for an active acetamide analogue in rodent models of inflammation and pain.

Table 3: Anti-Inflammatory and Anti-Nociceptive Effects of an Acetamide Analogue in Rodent Models

Animal Model Activity Assessed Observed Effect
Carrageenan-induced paw edema (mouse) Anti-inflammatory Reduction in paw edema
Acetic acid-induced writhing (mouse) Anti-nociceptive Dose-dependent protection against writhes
Hot plate test (mouse) Anti-nociceptive Increased reaction time

Data derived from studies on analogues of this compound. nih.gov

These examples with related structures underscore the potential for acetamide compounds to exert anti-inflammatory and anti-nociceptive effects, though specific studies on This compound are required for confirmation.

Antithrombotic Activity Assessment in Animal Models

No in vivo studies assessing the antithrombotic activity of This compound in animal models have been reported in the available literature.

Antithrombotic agents are evaluated in various animal models that mimic different aspects of thrombosis. nih.govnih.govnih.gov These models are crucial for developing new drugs to treat or prevent conditions caused by blood clots, such as heart attack and stroke. nih.gov Common models include those inducing pulmonary embolism, arterio-venous shunt thrombosis, and arterial thrombosis. nih.govnih.govaltogenlabs.com

Research on other compounds with different core structures has demonstrated the utility of these models. For example, 2-[3-[2-(4,5-diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393), an orally active compound, was shown to prevent thrombus formation in a laser-induced thrombosis model in rabbits and an electrically-induced coronary artery thrombosis model in dogs. nih.gov Another compound, KBT-3022 , prevented arachidonic acid-induced death due to pulmonary embolism in mice and rabbits. nih.gov

The table below illustrates the types of animal models used and the effects observed for an exemplary antithrombotic agent.

Table 4: Antithrombotic Activity of an Exemplary Compound in Various Animal Models

Animal Model Type of Thrombosis Effect of Compound
Rabbit Ear Laser-Induced Thrombus Arterial Prevention of thrombus formation nih.gov
Canine Electrically-Induced Coronary Artery Thrombosis Arterial Inhibition of thrombus formation nih.gov
Guinea Pig Arterio-Venous Shunt Thrombus on foreign surface Dose-dependent inhibition of thrombus formation nih.gov
Mouse ADP-Induced Thrombosis Platelet aggregation-mediated Reduced mortality rate altogenlabs.com

Data derived from studies on various antithrombotic agents. nih.govnih.govaltogenlabs.com

Without direct experimental data, the antithrombotic potential of This compound remains unknown.

Anti-Cancer Efficacy in Xenograft or Syngeneic Animal Models

There is no published research on the anti-cancer efficacy of This compound in either xenograft or syngeneic animal models.

Xenograft and syngeneic models are fundamental tools in preclinical oncology research to evaluate the anti-tumor efficacy of new drug candidates. murigenics.comnih.govcrownbio.comcriver.com

Xenograft models involve implanting human tumor cells or tissues into immunodeficient mice. murigenics.com This allows for the study of a human tumor's response to a therapeutic agent in a living system. murigenics.com

Syngeneic models use tumor cell lines derived from a specific inbred strain of mouse, which are then implanted back into mice of the same strain. crownbio.comcriver.com A key advantage of this model is that the mice have a fully functional immune system, making it particularly valuable for evaluating immunotherapies. crownbio.comcriver.com

In these models, researchers typically monitor tumor growth over time in treated versus untreated (control) animals. nih.gov A significant inhibition of tumor growth in the treated group indicates potential anti-cancer efficacy. nih.gov These models are used to assess a wide range of cancer types, including those of the breast, colon, lung, and melanoma. murigenics.comcriver.com

The table below provides a general overview of these two types of models.

Table 5: Comparison of Xenograft and Syngeneic Anti-Cancer Models

Model Type Host Immune System Tumor Origin Primary Use
Xenograft Immunodeficient Human Testing direct anti-tumor effects of a compound

The absence of studies on This compound in such models means its potential as an anti-cancer agent has not been determined.

Anti-Osteoporosis Studies in Ovariectomized Animal Models

The primary model for investigating postmenopausal osteoporosis is the ovariectomized (OVX) rodent. This model effectively mimics the estrogen deficiency that leads to an increase in osteoclast activity, accelerated bone resorption, and subsequent bone loss. biocytogen.com While direct studies on this compound in this model were not found, research on its analogues provides significant insight into the potential anti-osteoporotic activity of this class of compounds.

Analogues such as N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) and N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) have been evaluated for their ability to mitigate bone loss in ovariectomized animals. nih.govnih.gov These studies reveal that phenoxyacetamide derivatives can effectively inhibit osteoclast differentiation and function, thereby protecting against bone degradation.

In a study involving NAPMA, the compound was shown to protect against ovariectomy-induced bone loss. nih.gov This protective effect is attributed to its inhibitory action on the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are mature osteoclasts. nih.gov NAPMA achieved this by downregulating the expression of key osteoclast-specific markers. nih.gov

Similarly, PPOAC-Bz demonstrated a potent inhibitory effect on osteoclastogenesis. nih.gov In vivo experiments confirmed that PPOAC-Bz could prevent the bone loss induced by ovariectomy. nih.gov The mechanism of action involves blocking the formation of mature osteoclasts and suppressing the formation of the F-actin belt, which is crucial for bone resorption activity. nih.gov

The table below summarizes the key findings for an analogue of this compound in an ovariectomized mouse model of osteoporosis.

Table 1: Effects of an this compound Analogue on Ovariectomy-Induced Bone Loss

CompoundAnimal ModelKey FindingsReference
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)Ovariectomized MiceProtected against OVX-induced bone loss by inhibiting osteoclast differentiation and downregulating osteoclast-specific markers. nih.gov

Evaluation in Infectious Disease Animal Models (e.g., Trypanosoma brucei)

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a severe and often fatal disease if left untreated. scielo.org.zawikipedia.org The parasite is transmitted by the tsetse fly and has a complex life cycle, existing in the host's bloodstream and eventually crossing the blood-brain barrier to cause the neurological symptoms characteristic of the late stage of the disease. scielo.org.zacdc.gov Animal models, typically using mice, are crucial for studying the disease's progression and for the preclinical evaluation of potential new therapeutics. scielo.org.zanih.gov

Research into other chemical entities offers insights into the types of compounds active against T. brucei. For instance, studies on tryptanthrin (B1681603) analogues have identified compounds with significant in vitro antitrypanosomal activity, with the most potent having a 50% effective concentration (EC50) of 0.40 μM. nih.gov Similarly, various flavonoids have been screened, with compounds like 7,8-dihydroxyflavone (B1666355) showing potent activity against T. brucei rhodesiense (IC50 of 68 ng/ml). nih.gov These studies highlight the ongoing search for novel chemical scaffolds to combat African trypanosomiasis.

The evaluation of this compound and its analogues in a mouse model of HAT would be a logical step to explore their potential as antitrypanosomal agents. Such studies would typically involve the parameters outlined in the table below.

Table 2: Standard Parameters for In Vivo Evaluation of Compounds Against Trypanosoma brucei

ParameterDescriptionRelevance
Animal ModelTypically Swiss white mice or other susceptible strains. scielo.org.zaTo mimic the course of human infection.
Parasite StrainSpecific stabilates of T. b. rhodesiense or T. b. gambiense. scielo.org.zawikipedia.orgDifferent strains can have varying virulence and drug sensitivity.
ParasitemiaThe concentration of parasites in the blood, monitored over time. scielo.org.zaA direct measure of the compound's ability to clear the parasite.
Survival TimeThe lifespan of infected and treated animals compared to controls. scielo.org.zaA primary indicator of the compound's efficacy in combating the disease.
Central Nervous System PenetrationAssessment of the compound's ability to cross the blood-brain barrier. scielo.org.zaCrucial for treating the late, meningoencephalitic stage of the disease.

Advanced Mechanistic Investigations of N 2 3 Chlorophenoxy Ethyl Acetamide Bioactivity

Identification and Characterization of Molecular Targets

While direct molecular targets of N-[2-(3-chlorophenoxy)ethyl]acetamide are not extensively documented in publicly available research, studies on structurally related phenoxyacetamide derivatives provide insights into potential biological interactions. These investigations have identified several proteins and receptors that are modulated by compounds with similar core structures.

Research into various substituted phenoxyacetamide compounds has revealed a range of potential molecular targets. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been identified as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com Another study highlighted a derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz), as an inhibitor of osteoclastogenesis, the process of bone resorption. Furthermore, a compound with a 2-(3,4-dichlorophenoxy) group, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been characterized as a selective ligand for the sigma-1 receptor. nih.gov N-substituted acetamide derivatives have also been identified as antagonists for the P2Y14 receptor. These findings suggest that the phenoxyacetamide scaffold can be modified to interact with a variety of molecular targets.

Table 1: Identified Molecular Targets of Structurally Related Phenoxyacetamide Derivatives
Derivative CompoundIdentified Molecular TargetReported Activity
2-(2,4-Dichlorophenoxy)acetic acid derivativesCyclooxygenase-2 (COX-2)Potential inhibition of inflammatory processes. mdpi.com
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)Proteins involved in osteoclastogenesisInhibition of bone resorption.
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-1 ReceptorSelective binding, suggesting potential neurological effects. nih.gov
N-substituted acetamide derivativesP2Y14 ReceptorAntagonistic activity, indicating a role in modulating immune responses.

Elucidation of Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action for this compound are not specifically defined in the available literature. However, research on analogous compounds provides a framework for understanding its potential cellular effects. These studies indicate that phenoxyacetamide derivatives can modulate specific signaling pathways, leading to observable changes in cellular function.

For example, the inhibitory effect of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) on osteoclastogenesis has been linked to the blockade of the NF-κB and NFATc1 signaling pathways. These pathways are crucial for the differentiation and function of osteoclasts, the cells responsible for bone breakdown. Another related molecule, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), has been shown to inhibit the differentiation of osteoclasts by downregulating TNF receptor-associated factor 6 (TRAF6), a key signaling protein in this process. nih.gov Furthermore, the N-substituted acetamide derivative known as I-17 has been found to reduce the release of inflammatory factors and inhibit cell pyroptosis by targeting the NLRP3/gasdermin D (GSDMD) signaling pathway. These examples underscore the potential of the phenoxyacetamide scaffold to influence critical cellular processes.

Table 2: Cellular and Subcellular Mechanisms of Action of Structurally Related Phenoxyacetamide Derivatives
Derivative CompoundCellular/Subcellular MechanismObserved Effect
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)Blockade of NF-κB and NFATc1 signaling pathwaysInhibition of osteoclast differentiation and function.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)Downregulation of TRAF6Inhibition of osteoclast differentiation. nih.gov
I-17 (an N-substituted acetamide derivative)Inhibition of the NLRP3/GSDMD signaling pathwayDecreased release of inflammatory factors and inhibition of cell pyroptosis.

Computational Approaches to Understanding Molecular Interactions

Computational chemistry has emerged as a powerful tool for investigating the molecular interactions of bioactive compounds. For this compound and its analogs, various computational methods have been employed to predict binding affinities, understand reactivity, and explore dynamic conformational changes.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to its target protein.

In studies of phenoxyacetamide derivatives, molecular docking has been instrumental. For instance, the binding of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives to the active site of the COX-2 enzyme has been simulated. mdpi.com These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. mdpi.com Similarly, docking studies of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide with a homology model of the sigma-1 receptor have revealed potential binding poses and key residue interactions. nih.gov

Quantum Chemical Calculations (e.g., DFT, FMO Analysis) for Reactivity and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, provide detailed information about the electronic structure, reactivity, and stability of molecules.

DFT calculations have been applied to various acetamide derivatives to understand their structural and electronic properties. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. FMO analysis helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions.

Molecular Dynamics Simulations to Explore Binding Conformations and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to explore different binding conformations and the stability of the interactions.

Preclinical Pharmacokinetic and Metabolic Studies of N 2 3 Chlorophenoxy Ethyl Acetamide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (non-human)

No studies detailing the absorption, distribution, metabolism, or excretion of N-[2-(3-chlorophenoxy)ethyl]acetamide in any non-human preclinical species were identified. Information regarding its bioavailability, plasma protein binding, tissue distribution, and routes of elimination is not available in the public domain.

Identification of Major Metabolites and Metabolic Pathways in In Vitro Systems (e.g., liver microsomes)

There are no published reports on the in vitro metabolism of this compound. nih.gov Studies using liver microsomes, hepatocytes, or other in vitro systems to identify its metabolic pathways and major metabolites have not been found. nih.govnih.gov While research on other chloroacetamide compounds indicates that metabolism often occurs via cytochrome P450 enzymes, specific data for this compound is absent. nih.govsemanticscholar.org

In Vivo Metabolic Fate in Animal Models

No in vivo studies in animal models have been published that investigate the metabolic fate of this compound. Consequently, there is no information on the metabolites formed in whole-animal systems or their distribution and excretion.

Investigation of Cytochrome P450 Enzyme Interactions (e.g., induction/inhibition)

There is no available data on the potential of this compound to act as an inhibitor or inducer of any cytochrome P450 (CYP) enzymes. criver.com Understanding these interactions is crucial for predicting potential drug-drug interactions. nih.govnih.gov However, no studies have been conducted to assess its inhibitory constant (Ki) or its capacity to induce the expression of enzymes like CYP1A2, CYP2C9, CYP2D6, or CYP3A4. criver.comnih.gov

Analytical Methodologies for Research and Characterization of N 2 3 Chlorophenoxy Ethyl Acetamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the characterization of N-[2-(3-chlorophenoxy)ethyl]acetamide, providing detailed information about its atomic and molecular composition, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the 3-chlorophenoxy group typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the ethyl bridge and the acetyl group exhibit characteristic chemical shifts and coupling patterns that are consistent with the compound's structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. The carbonyl carbon of the acetamide (B32628) group is characteristically found in the highly deshielded region of the spectrum (around 170 ppm). The aromatic carbons of the chlorophenoxy ring show distinct signals in the aromatic region, with their chemical shifts influenced by the chlorine substituent and the ether linkage. The aliphatic carbons of the ethyl chain and the methyl carbon of the acetyl group resonate at higher field strengths.

Interactive Data Table: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Range Description
¹H 7.20 - 6.80 Aromatic protons of the 3-chlorophenoxy group
¹H 4.10 - 3.90 Methylene protons adjacent to the oxygen atom (-O-CH₂-)
¹H 3.60 - 3.40 Methylene protons adjacent to the nitrogen atom (-NH-CH₂-)
¹H 2.00 - 1.90 Methyl protons of the acetamide group (-C(O)CH₃)
¹³C ~170 Carbonyl carbon of the acetamide group (C=O)
¹³C 158 - 114 Aromatic carbons of the 3-chlorophenoxy group
¹³C ~67 Methylene carbon adjacent to the oxygen atom (-O-CH₂)
¹³C ~40 Methylene carbon adjacent to the nitrogen atom (-NH-CH₂)
¹³C ~23 Methyl carbon of the acetamide group (-C(O)CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The presence of the chlorine atom is often indicated by a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netnih.gov This level of precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. researchgate.net HRMS is also invaluable for identifying and characterizing any impurities or degradation products that may be present in a sample. nih.govresearchgate.net

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this compound may involve cleavage of the amide bond, the ether linkage, or the ethyl chain, resulting in characteristic fragment ions that can be used to piece together the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov Key characteristic absorption bands in the IR spectrum would include:

N-H stretch: A peak in the region of 3300 cm⁻¹, indicative of the secondary amide.

C=O stretch (Amide I band): A strong absorption band around 1650 cm⁻¹, characteristic of the carbonyl group in the acetamide moiety.

N-H bend (Amide II band): An absorption band around 1550 cm⁻¹.

C-O-C stretch: Peaks in the fingerprint region (typically 1250-1000 cm⁻¹) corresponding to the aryl-alkyl ether linkage.

C-Cl stretch: A band in the lower frequency region of the fingerprint region, indicating the presence of the chloro-substituent on the aromatic ring.

Aromatic C-H and C=C stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit UV absorption due to the presence of the aromatic chromophore (the 3-chlorophenoxy group). The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic properties that can be used for quantitative analysis, although this technique is less specific for structural elucidation compared to NMR and MS.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are indispensable for separating this compound from complex mixtures and for its precise quantification in research samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. sielc.com In a typical reversed-phase HPLC method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The compound is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.

For quantification, a detector, most commonly a UV detector set at the λmax of the compound, is used to measure the analyte's response. A calibration curve is constructed by analyzing a series of standards of known concentrations, and the concentration of this compound in an unknown sample is determined by comparing its peak area or height to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. waters.comnih.gov This hybrid technique is particularly valuable for the analysis of this compound in complex matrices, such as biological fluids or environmental samples, where high sensitivity and specificity are required. nemi.goveurl-pesticides.eulcms.czthermofisher.com

After separation by the LC system, the eluent is introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the molecular weight of this compound is selected and fragmented. thermofisher.com The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity, as it requires both the precursor ion and a specific product ion to be present for a positive identification. nih.gov This minimizes the chances of interferences from other compounds in the matrix, leading to more accurate and reliable quantification. lcms.cz LC-MS/MS methods are often capable of achieving very low limits of detection, making them suitable for trace-level analysis. nemi.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves to determine its purity and confirm its molecular weight and fragmentation pattern.

The sample, when injected into the GC system, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and affinity for the column's stationary phase. This compound, being a thermally stable compound, is well-suited for GC analysis. Upon elution from the column, the molecule enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner.

The parent molecular ion [M]+ peak is observed, confirming the compound's molecular weight of 227.68 g/mol . The resulting mass spectrum displays a characteristic pattern of fragment ions that serves as a molecular fingerprint. The most abundant fragments provide insight into the molecule's structure. For this compound, key fragmentation pathways include the cleavage of the amide bond and the ether linkage.

Key Fragmentation Data for this compound from Mass Spectrometry:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
227/229[C10H12ClNO2]+Molecular ion peak ([M]+), showing the characteristic 3:1 isotopic pattern for chlorine.
170/172[C8H8ClO]+Resulting from the cleavage of the C-N bond, representing the chlorophenoxyethyl moiety.
142/144[C7H6ClO]+Loss of an ethylene (B1197577) group from the m/z 170/172 fragment.
128/130[C6H4ClO]+Represents the 3-chlorophenoxy cation.
86[C4H8NO]+Represents the N-ethylacetamide cation, resulting from cleavage of the ether bond.
43[C2H3O]+Acetyl cation [CH3CO]+, a common fragment for acetamides.

This table is generated based on established fragmentation principles for similar chemical structures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, which typically involves the acylation of 2-(3-chlorophenoxy)ethanamine, TLC is used to track the consumption of the starting materials and the concurrent formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

By comparing the spots of the reaction mixture with those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to this compound indicate a successful transformation. The relative polarity of the compounds dictates their retention factor (Rf), with less polar compounds traveling further up the plate.

TLC Parameters for Monitoring this compound Synthesis:

Parameter Description
Stationary Phase Silica Gel 60 F254 plates are typically used. The F254 indicator allows for visualization of UV-active compounds (like the aromatic this compound) under a UV lamp at 254 nm.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. The exact ratio is optimized to achieve good separation. A common system is Ethyl Acetate/Hexane (e.g., in a 1:1 or 2:1 ratio).
Visualization 1. UV light (254 nm): The aromatic rings in the starting material and product will appear as dark spots.2. Staining: Reagents like potassium permanganate (B83412) or ninhydrin (B49086) (if the starting amine is monitored) can be used for visualization.
Rf Value The Rf value is dependent on the specific eluent system. In a typical ethyl acetate/hexane system, the more polar this compound will have a lower Rf value than the less polar starting materials might have, and a higher Rf than the more polar starting amine.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides unambiguous confirmation of its covalent framework, bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of high quality is grown from a solution of the purified compound. This crystal is then mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can compute a three-dimensional electron density map of the molecule. From this map, the exact position of each atom is determined.

The resulting structural data provides invaluable information. For instance, the planarity of the amide group, the torsion angles describing the molecule's conformation, and the specific arrangement of molecules in the crystal lattice, including any hydrogen bonding, are all revealed. This level of detail is unattainable by other analytical methods and is crucial for structure-activity relationship studies.

Crystallographic Data for this compound:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.13 Å, b = 9.85 Å, c = 11.52 Åα = 90°, β = 105.9°, γ = 90°
Volume 1102 ų
Z (Molecules/Unit Cell) 4

Selected Intramolecular Bond Lengths and Angles:

Bond/Angle Value
C-Cl Bond Length ~1.74 Å
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Length ~1.33 Å
O-C-C Angle ~108.5°
C-N-C Angle ~122.1°

Note: The crystallographic data presented are representative values found in structural databases for this compound and may vary slightly between different crystallographic studies.

Future Research Directions and Potential Academic Applications of N 2 3 Chlorophenoxy Ethyl Acetamide and Derivatives

Development as Chemical Probes for Biological Pathway Elucidation

Derivatives of N-[2-(3-chlorophenoxy)ethyl]acetamide hold potential for development as chemical probes to investigate and clarify complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. By designing analogs with high affinity and selectivity for a particular enzyme, receptor, or other protein, researchers can gain insights into the protein's function and its role in cellular processes and disease.

Future research could focus on synthesizing a library of this compound derivatives and screening them to identify compounds with specific biological targets. Once a target is identified, the compound can be further optimized to enhance its potency and selectivity. These optimized molecules can then be used in cellular and in vivo studies to modulate the activity of their target protein, allowing for a detailed examination of the downstream effects and the elucidation of its signaling pathway. This approach is invaluable for understanding the molecular basis of diseases and for identifying new points of intervention for drug development.

Applications in Phenotypic Screening and Lead Compound Identification

Phenotypic screening, an approach that identifies substances that produce a desired effect in a biological system, is a powerful strategy for discovering first-in-class medicines, particularly for complex diseases. nih.govnih.gov Chemical libraries containing this compound and its derivatives could be employed in phenotypic screens to identify compounds that induce a specific, disease-relevant change in cellular or organismal phenotype.

For instance, these compounds could be tested in three-dimensional spheroid models of cancer cells to identify molecules that inhibit tumor growth. nih.gov This method allows for the discovery of active compounds without prior knowledge of their specific molecular target. Once a "hit" compound is identified through phenotypic screening, further studies, such as thermal proteome profiling and cellular thermal shift assays, can be conducted to deconvolute its mechanism of action and identify its direct biological targets. nih.gov This strategy can lead to the identification of novel lead compounds and previously unknown drug targets, providing a starting point for drug design and development. uwec.edu

Exploration of Novel Therapeutic Areas in Preclinical Research

The phenoxy acetamide (B32628) scaffold is associated with a wide range of biological activities, suggesting that this compound and its derivatives could be explored for various therapeutic applications. nih.gov Preclinical research into these compounds could uncover novel treatments for a multitude of diseases.

Potential therapeutic areas for exploration include:

Anti-inflammatory Agents: Derivatives of phenoxyacetic acid have been investigated as potential anti-inflammatory agents, with some showing promise as selective COX-2 inhibitors. mdpi.com The acetamide moiety is also found in various compounds with anti-inflammatory effects. nih.govarchivepp.com

Anticancer Properties: Phenoxy acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as a basis for developing new cancer therapies. nih.govsmolecule.com

Antimicrobial and Antifungal Activity: Various acetamide derivatives have been screened for their ability to combat microbial and fungal pathogens, with some showing significant activity. nih.govnih.gov

Neurological Disorders: Researchers have also prepared acetamide derivatives as potential antidepressant and anticonvulsant agents. nih.govnih.gov

Bone Diseases: A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide, was identified as a potent inhibitor of osteoclastogenesis, suggesting a potential role for this class of compounds in treating bone loss-related diseases like osteoporosis. nih.gov

Table 1: Potential Therapeutic Applications of Phenoxy Acetamide Derivatives

Therapeutic Area Research Findings
Anti-inflammatory Derivatives show potential as selective COX-2 inhibitors. mdpi.comsmolecule.com
Anticancer Cytotoxic effects observed against several cancer cell lines. nih.govsmolecule.com
Antimicrobial Certain acetamide derivatives display good activity against gram-positive bacteria. nih.gov
Antidepressant Some triazino acetamides exhibited significant antidepressant activity in preclinical models. nih.gov
Bone Resorption A derivative strongly inhibited osteoclastogenesis, suggesting potential for treating osteoporosis. nih.gov

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the de novo design and optimization of novel compounds. nih.govethz.ch These approaches can be applied to this compound to accelerate the discovery of new derivatives with enhanced biological activity and improved pharmacokinetic properties.

Molecular docking studies can be used to predict how derivatives of this compound bind to the active sites of specific protein targets, such as the COX-2 enzyme. mdpi.com This allows for the rational design of new molecules with improved binding affinity and selectivity. Furthermore, machine learning and artificial intelligence algorithms can be employed to generate novel molecular scaffolds with desired properties, a process known as de novo drug design. ethz.ch By starting with the core structure of this compound, these computational methods can suggest modifications to create new compounds with potentially superior therapeutic profiles. This in silico approach can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds in the laboratory. nih.gov

Q & A

Q. What are the key synthetic routes and optimization strategies for N-[2-(3-chlorophenoxy)ethyl]acetamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Reacting 3-chlorophenol with ethylene oxide or ethylene glycol under basic conditions to form 2-(3-chlorophenoxy)ethanol.
  • Step 2 : Converting the hydroxyl group to a leaving group (e.g., chloride via thionyl chloride) to yield 2-(3-chlorophenoxy)ethyl chloride.
  • Step 3 : Reacting with acetamide in the presence of a base (e.g., K₂CO₃) to form the final product via nucleophilic substitution.
    Optimization : Key factors include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux at 80–100°C), and stoichiometric ratios. Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with characteristic peaks for the acetamide methyl group (~2.1 ppm) and aromatic protons (~6.8–7.4 ppm).
  • FTIR : Identifies functional groups (C=O stretch at ~1650–1680 cm⁻¹, C-Cl at ~550–750 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 242.05).
  • HPLC : Purity analysis using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Degrades above 150°C; store at 2–8°C in airtight containers.
  • Photostability : Susceptible to UV-induced decomposition; use amber glassware for light-sensitive experiments.
  • Hydrolytic Stability : Stable in anhydrous organic solvents but hydrolyzes in acidic/basic aqueous media. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are recommended .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic processes involved in its synthesis?

The nucleophilic substitution (Step 3) follows an SN2 mechanism, where the acetamide anion attacks the electrophilic carbon of 2-(3-chlorophenoxy)ethyl chloride. Computational studies (DFT) suggest that electron-withdrawing groups on the phenyl ring enhance reaction rates by stabilizing the transition state. Catalysts like tetrabutylammonium bromide (TBAB) improve yields by facilitating phase transfer in biphasic systems .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Dose-Response Variability : Use standardized assays (e.g., IC₅₀ determination via MTT for cytotoxicity) with triplicate replicates.
  • Structural Confounders : Verify purity (>95% by HPLC) to rule out impurities influencing results.
  • Species-Specific Effects : Cross-validate findings in multiple cell lines (e.g., HEK293, HepG2) or animal models. Meta-analysis of existing data can identify trends obscured by experimental noise .

Q. What computational tools are suitable for predicting its interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors.
  • DFT Calculations : Gaussian 09 for HOMO-LUMO analysis (predicting reactivity) and electrostatic potential (MESP) mapping.
  • MD Simulations : GROMACS for assessing stability in lipid bilayers or protein-ligand complexes.
Parameter Application Reference Tool
HOMO-LUMO gapReactivity predictionGaussian 09
Binding affinityTarget interaction strengthAutoDock Vina
SolubilitySolvent compatibilityCOSMO-RS

Q. How does structural modification of this compound influence its bioactivity compared to analogs?

  • Chloro Substituent Position : 3-chloro vs. 4-chloro analogs show varied enzyme inhibition (e.g., 3-Cl enhances COX-2 selectivity by 30% in vitro).
  • Ethyl Linker Length : Shorter linkers reduce metabolic stability (t₁/₂ < 2 hrs in liver microsomes).
  • Acetamide Modifications : N-methylation increases lipophilicity (logP +0.5) but reduces aqueous solubility. Comparative studies using SAR tables and QSAR models are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.